molecular formula C16H16N2O3 B4045268 2-nitro-N-(1-phenylpropan-2-yl)benzamide

2-nitro-N-(1-phenylpropan-2-yl)benzamide

Cat. No.: B4045268
M. Wt: 284.31 g/mol
InChI Key: RXHYKSNMFHMPGI-UHFFFAOYSA-N
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Description

2-nitro-N-(1-phenylpropan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an amide group (-CONH-) linked to a phenylpropan-2-yl group

Scientific Research Applications

2-nitro-N-(1-phenylpropan-2-yl)benzamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(1-phenylpropan-2-yl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including this compound, often involves the use of high-temperature reactions between carboxylic acids and amines. The process may include the use of solvents like dichloromethane and catalysts such as triethylamine and DMAP (4-dimethylaminopyridine) to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(1-phenylpropan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of halogenated or nitrated benzamide derivatives.

Mechanism of Action

The mechanism of action of 2-nitro-N-(1-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amide group allows the compound to form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simpler analog without the nitro group.

    2-nitrobenzamide: Lacks the phenylpropan-2-yl group.

    N-(1-phenylpropan-2-yl)benzamide: Lacks the nitro group.

Uniqueness

2-nitro-N-(1-phenylpropan-2-yl)benzamide is unique due to the presence of both the nitro and phenylpropan-2-yl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-nitro-N-(1-phenylpropan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-12(11-13-7-3-2-4-8-13)17-16(19)14-9-5-6-10-15(14)18(20)21/h2-10,12H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHYKSNMFHMPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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